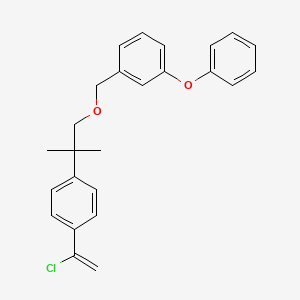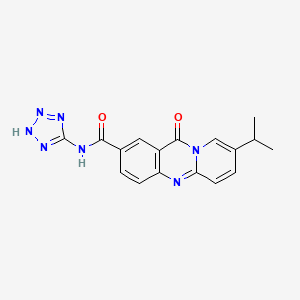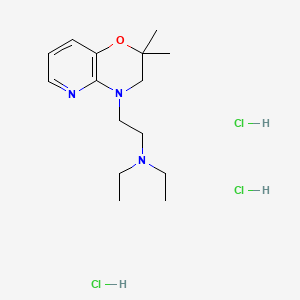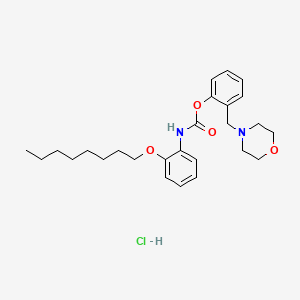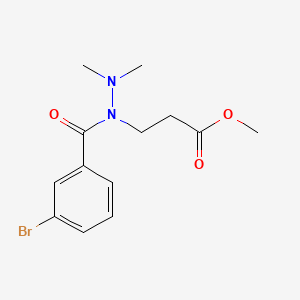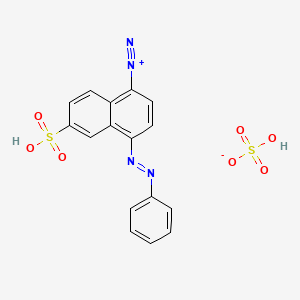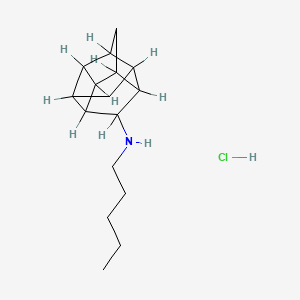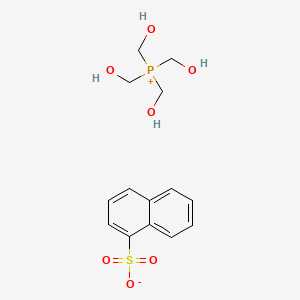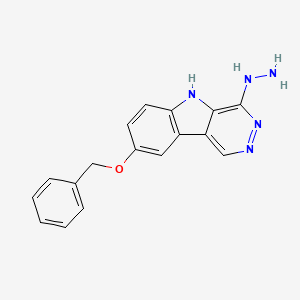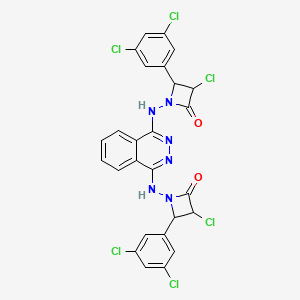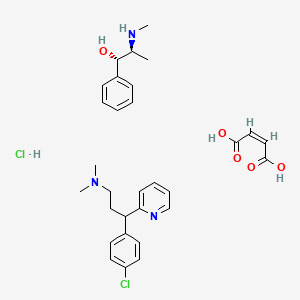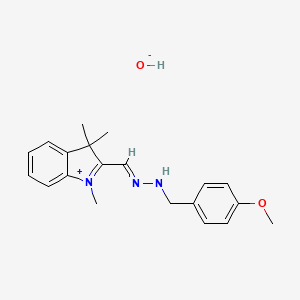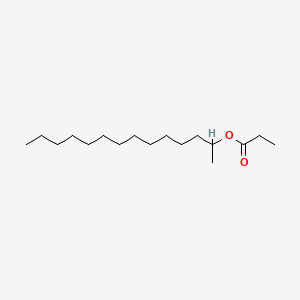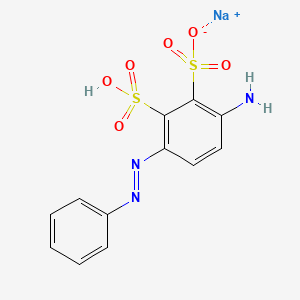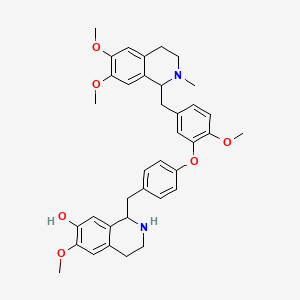
Northalibrine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Northalibrine is a bisbenzylisoquinoline alkaloid isolated from the plant Thalictrum rochebrunianum . This compound belongs to a class of naturally occurring organic compounds known for their diverse biological activities and complex chemical structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Northalibrine involves multiple steps, starting from simpler isoquinoline derivatives. The key steps include:
Formation of the bisbenzylisoquinoline skeleton: This is typically achieved through a series of condensation reactions.
Functional group modifications: Various functional groups are introduced or modified to achieve the desired chemical structure of this compound.
Industrial Production Methods
the extraction from natural sources, such as Thalictrum rochebrunianum, remains a viable method for obtaining this compound .
Chemical Reactions Analysis
Types of Reactions
Northalibrine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can yield various reduced isoquinoline derivatives .
Scientific Research Applications
Northalibrine has several scientific research applications, including:
Chemistry: Used as a model compound for studying bisbenzylisoquinoline alkaloids.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry
Mechanism of Action
The mechanism of action of Northalibrine involves its interaction with various molecular targets and pathways. It is known to:
Inhibit enzyme activity: this compound can inhibit the activity of certain enzymes, leading to disruptions in metabolic pathways.
Bind to DNA: This compound can intercalate into DNA, affecting gene expression and cell proliferation.
Modulate signaling pathways: This compound can influence various signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Thalibrine: Another bisbenzylisoquinoline alkaloid isolated from Thalictrum rochebrunianum.
Berberine: A well-known isoquinoline alkaloid with similar biological activities.
Palmatine: Another isoquinoline alkaloid with antimicrobial and anticancer properties.
Uniqueness of Northalibrine
This compound is unique due to its specific chemical structure and the presence of certain functional groups that confer distinct biological activities. Its ability to interact with multiple molecular targets and pathways makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
CAS No. |
59614-33-4 |
|---|---|
Molecular Formula |
C37H42N2O6 |
Molecular Weight |
610.7 g/mol |
IUPAC Name |
1-[[4-[5-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-methoxyphenoxy]phenyl]methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol |
InChI |
InChI=1S/C37H42N2O6/c1-39-15-13-26-20-35(43-4)36(44-5)22-29(26)31(39)17-24-8-11-33(41-2)37(18-24)45-27-9-6-23(7-10-27)16-30-28-21-32(40)34(42-3)19-25(28)12-14-38-30/h6-11,18-22,30-31,38,40H,12-17H2,1-5H3 |
InChI Key |
RNPHQDBXJJRLDE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC4=CC=C(C=C4)CC5C6=CC(=C(C=C6CCN5)OC)O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


